molecular formula C13H12N2O B1581613 4-Methoxyazobenzene CAS No. 2396-60-3

4-Methoxyazobenzene

Cat. No.: B1581613
CAS No.: 2396-60-3
M. Wt: 212.25 g/mol
InChI Key: LGCRPKOHRIXSEG-UHFFFAOYSA-N
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Description

4-Methoxyazobenzene, also known as 4-Phenylazoanisole, is an organic compound with the molecular formula C13H12N2O. It is a derivative of azobenzene, characterized by the presence of a methoxy group (-OCH3) attached to one of the phenyl rings. This compound is known for its vibrant color and is used in various applications due to its photochemical properties.

Scientific Research Applications

4-Methoxyazobenzene has a wide range of applications in scientific research:

Safety and Hazards

4-Methoxyazobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on 4-Methoxyazobenzene has taken different, unprecedented directions, especially related to the integration of such photoswitches into materials for dynamically controlling materials properties and biological phenomena . It has been reported that this compound can be occluded into the pores of a metal–organic framework for thermal energy storage .

Preparation Methods

4-Methoxyazobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 4-methoxyaniline followed by a coupling reaction with benzene. The reaction conditions typically include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of benzene in the presence of a base such as sodium hydroxide .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity. The choice of solvents and reaction conditions can significantly impact the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

4-Methoxyazobenzene undergoes various chemical reactions, including:

    Reduction: It can be reduced to 4-methoxyaniline using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Oxidation: Oxidation of this compound can lead to the formation of 4-methoxybenzoic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Methoxyazobenzene is similar to other azobenzene derivatives, such as azobenzene and 4-hydroxyazobenzene. the presence of the methoxy group in this compound imparts unique properties, such as increased solubility in organic solvents and distinct photochemical behavior. This makes it particularly useful in applications where specific solubility and photochemical properties are required .

Similar compounds include:

Properties

IUPAC Name

(4-methoxyphenyl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCRPKOHRIXSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870967
Record name 1-(4-Methoxyphenyl)-2-phenyldiazene
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2396-60-3, 21650-49-7
Record name 4-Methoxyazobenzene
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Record name 4-Methoxyazobenzene
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Record name Diazene, (4-methoxyphenyl)phenyl-, (E)-
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Record name 4-Methoxyazobenzene
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Record name 1-(4-Methoxyphenyl)-2-phenyldiazene
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Record name 4-methoxyazobenzene
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Synthesis routes and methods

Procedure details

A mixture of 4-phenylazophenol (9.9 g; 50 mmol), iodomethane (7.1 g; 50 mmol), potassium carbonate (6.9 g; 50 mmol), and acetone (100 ml) was refluxed 48 h. After evaporating off the solvent, the residue was dissolved in water (25 ml), diethyl ether (50 ml) and THF (30 ml). The aqueous layer was extracted with ether (3×20 ml) and the combined organic solutions were washed with saturated NaCl solution (1×20 ml) and dried (MgSO4). After filtration and evaporation, the residue was recrystallized from 96% ethanol to give 8.7 g (82%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-methoxyazobenzene?

A1: this compound has the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers commonly characterize this compound using techniques like infrared (IR) spectroscopy and 1H nuclear magnetic resonance (1H NMR) spectroscopy. [, , , ]

Q3: Is this compound compatible with polymer systems?

A3: Yes, this compound is frequently incorporated into various polymer systems, particularly polymethacrylates, to create photoresponsive materials. [, , , , , , , , ]

Q4: How does the length of the spacer group between this compound and a polymer backbone influence its properties?

A4: Studies reveal that the spacer length significantly influences the photoinduced reorientation direction, thermal properties, and phase behavior of the resulting polymers. [, , , , ]

Q5: Can this compound be used in liquid crystal systems?

A5: Absolutely. This compound is often incorporated into liquid crystal systems to impart photoresponsive properties, enabling light-induced phase transitions and birefringence control. [, , , , , ]

Q6: How does the concentration of this compound affect its behavior in polymer and liquid crystal systems?

A6: The concentration of this compound significantly influences the phase behavior, photoinduced orientation, and optical properties of both polymer and liquid crystal systems. [, , , ]

Q7: What is the primary photochemical reaction exhibited by this compound?

A7: this compound undergoes trans-cis isomerization upon irradiation with ultraviolet (UV) light and reverts to the trans form thermally or upon irradiation with visible light. [, , , , , , ]

Q8: How does the wavelength of light affect the photoisomerization of this compound?

A8: The wavelength of light significantly affects the photoisomerization and subsequent molecular reorientation of this compound, with different wavelengths leading to varying degrees of in-plane and out-of-plane orientation. []

Q9: Can the photoisomerization of this compound trigger phase transitions in liquid crystals?

A9: Yes, the trans-cis isomerization of this compound can induce isothermal phase transitions in liquid crystals, transitioning from nematic to isotropic phases and vice versa. [, , , ]

Q10: What are the potential applications of this compound-containing materials in optical technology?

A10: this compound-containing materials hold potential for applications such as optical image storage, holographic recording, birefringent control, optical switching, and the development of light-controllable long-period fiber gratings. [, , , , , , ]

Q11: Can you describe the mechanism of photoinduced orientation in this compound-containing polymer films?

A11: The mechanism involves axis-selective photoreaction of the trans or cis isomers, followed by thermal amplification of the photoinduced anisotropy, leading to in-plane or out-of-plane molecular reorientation. [, , ]

Q12: How does the photoinduced orientation of this compound influence the properties of materials?

A12: Photoinduced orientation can significantly alter the optical, mechanical, and surface properties of materials, leading to applications in areas like birefringent films, alignment layers, and patterned surfaces. [, , ]

Q13: What is the significance of thermally enhanced photoinduced reorientation in this compound-containing materials?

A13: This process allows for the amplification of photoinduced anisotropy, leading to higher order parameters and more pronounced changes in material properties. [, , ]

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